Methanone, bis(phenoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, bis(phenoxyphenyl)-, also known as 4,4’-diphenoxybenzophenone, is an organic compound with the molecular formula C25H18O3 and a molecular weight of 366.41 g/mol . This compound is characterized by the presence of two phenoxy groups attached to a central benzophenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanone, bis(phenoxyphenyl)- can be synthesized through various methods. One common approach involves the reaction of benzophenone with phenol in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction typically occurs under reflux conditions with an appropriate solvent like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of methanone, bis(phenoxyphenyl)- may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methanone, bis(phenoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxy rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and related reduced compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Methanone, bis(phenoxyphenyl)- has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of methanone, bis(phenoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. Detailed studies on its binding affinity and interaction with target proteins provide insights into its mode of action .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A structurally related compound with similar chemical properties.
4,4’-Dihydroxybenzophenone: Another derivative with hydroxyl groups instead of phenoxy groups.
Bis(4-methoxyphenyl)methanone: A compound with methoxy substituents on the phenyl rings.
Uniqueness
Methanone, bis(phenoxyphenyl)- is unique due to its specific substitution pattern and the presence of phenoxy groups.
Properties
CAS No. |
90317-54-7 |
---|---|
Molecular Formula |
C25H18O3 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
bis(2-phenoxyphenyl)methanone |
InChI |
InChI=1S/C25H18O3/c26-25(21-15-7-9-17-23(21)27-19-11-3-1-4-12-19)22-16-8-10-18-24(22)28-20-13-5-2-6-14-20/h1-18H |
InChI Key |
KWSAFXPHUKJKPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.